molecular formula C11H18NO5- B8649942 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) ester, (4S)-

3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) ester, (4S)-

Cat. No.: B8649942
M. Wt: 244.26 g/mol
InChI Key: XUYBSTJQGVZMSK-ZETCQYMHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is widely used due to its stability under various conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality, preventing it from reacting under subsequent reaction conditions .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate undergoes several types of reactions, including:

    Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine after the removal of the Boc group.

    Substitution: Depending on the nucleophile used, various substituted amine derivatives can be formed.

Scientific Research Applications

(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the Boc group is cleaved, typically through acid-catalyzed hydrolysis, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidine carboxylate is unique due to its specific structure, which includes an oxazolidine ring. This structure provides distinct reactivity and stability compared to other Boc-protected compounds. The presence of the oxazolidine ring can influence the compound’s behavior in various chemical reactions, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/p-1/t7-/m0/s1

InChI Key

XUYBSTJQGVZMSK-ZETCQYMHSA-M

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)[O-])C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C(=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

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